molecular formula C12H10FNO3 B12336859 Methyl 4-(4-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylate CAS No. 914287-71-1

Methyl 4-(4-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylate

Cat. No.: B12336859
CAS No.: 914287-71-1
M. Wt: 235.21 g/mol
InChI Key: NCGCHFJZHHCASH-UHFFFAOYSA-N
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Description

Methyl 4-(4-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylate is a high-value fluorinated heterocyclic building block extensively utilized in medicinal chemistry and antibacterial agent discovery . The compound features a 1,3-oxazole core scaffold, a privileged structure in drug design known for its metabolic stability and its role as a bioisostere for amide and ester functionalities. The presence of the 4-fluorophenyl moiety enhances its potential for intermolecular interactions, such as pi-stacking, and improves properties like membrane permeability, making it a critical intermediate for constructing more complex bioactive molecules . This methyl ester derivative is particularly valuable in the synthesis of amide and sulfonamide substituted heterocyclic urea compounds, which have demonstrated significant antibacterial properties in research settings . Its structural motif is also explored in the development of novel compounds targeting cytotoxic activity, as analogous thiazole and oxadiazole derivatives have shown promising activity against breast cancer cell lines such as MCF-7 and MDA-MB-231 . The ester functional group offers a versatile handle for further synthetic modification, commonly through hydrolysis to the carboxylic acid or transamidation to form various derivatives, such as carboxamides, for structure-activity relationship (SAR) studies . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

914287-71-1

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

IUPAC Name

methyl 4-(4-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C12H10FNO3/c1-7-14-10(11(17-7)12(15)16-2)8-3-5-9(13)6-4-8/h3-6H,1-2H3

InChI Key

NCGCHFJZHHCASH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)C(=O)OC)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Cycloaddition-Based Synthesis

The [3 + 2] cycloaddition reaction between carboxylic acids and isocyanides is a well-established method for synthesizing 4,5-disubstituted oxazoles. This approach leverages the reactivity of triflylpyridinium (DMAP-Tf) to activate carboxylic acids, enabling efficient cycloaddition with isocyanides under mild conditions.

Key Steps

  • Carboxylic Acid Activation :

    • React 2-methyl-4-(4-fluorophenyl)pentanoic acid with DMAP (1.5 equiv) and DMAP-Tf (1.3 equiv) in dichloromethane (DCM) at room temperature for 5 minutes.
    • Add methyl isocyanide (1.2 equiv) to the mixture and heat to 40°C for 30 minutes.
  • Purification :

    • Quench the reaction with water, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate).
Advantages
  • Broad substrate tolerance for aromatic and aliphatic acids.
  • Scalable and high-yielding (reported yields: 60–85%).
Limitations
  • Requires pre-synthesized carboxylic acid precursors.
  • Limited functional group compatibility with strong acids.

Cyclization of β-Keto Esters

The β-keto ester pathway involves condensing a β-keto ester with an amine to form the oxazole ring. This method is versatile and compatible with diverse substituents.

Key Steps

  • Synthesis of β-Keto Ester :

    • Perform a Claisen-Schmidt condensation between 4-fluorobenzaldehyde and methyl acetoacetate in the presence of a base (e.g., NaOH).
    • Isolate the β-keto ester (methyl 3-keto-4-(4-fluorophenyl)butanoate) via recrystallization.
  • Cyclization with Methylamine :

    • React the β-keto ester with methylamine in ethanol under reflux.
    • Acidify the mixture with HCl to precipitate the oxazole intermediate.
  • Esterification (if needed) :

    • Convert carboxylic acid intermediates to methyl esters using methanol and H₂SO₄.
Advantages
  • High regioselectivity for substituents.
  • Compatible with electron-withdrawing groups (e.g., 4-fluorophenyl).
Limitations
  • Requires precise control of reaction conditions to avoid side reactions.
  • Lower yields compared to cycloaddition methods.

Esterification of Carboxylic Acid Precursors

If the oxazole ring is synthesized first, the carboxylic acid at position 5 can be esterified to the methyl ester.

Key Steps

  • Oxazole Ring Formation :

    • Use methods from Routes 1 or 2 to synthesize 4-(4-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylic acid.
  • Esterification :

    • Treat the carboxylic acid with methanol and H₂SO₄ under reflux.
    • Purify the methyl ester via distillation or chromatography.
Advantages
  • Enables post-cyclization functionalization.
  • Compatible with sensitive functional groups.
Limitations
  • Requires isolation of the carboxylic acid intermediate.
  • Lower atom economy due to additional steps.

Comparative Analysis of Routes

Parameter Cycloaddition β-Keto Ester Esterification
Yield 60–85% 40–60% 70–90% (post-cyclization)
Reaction Time 30 minutes 6–12 hours 2–4 hours
Substrate Scope Broad (aromatic/aliphatic) Moderate (electron-deficient) Narrow (carboxylic acid required)
Functional Group Tolerance High (e.g., halides, ethers) Moderate (sensitive to amines) Low (strong acids)

Critical Data and Optimization

Table 1: Representative Reaction Conditions

Route Reagents/Conditions Yield Key Reference
Cycloaddition DMAP-Tf, methyl isocyanide, DCM, 40°C 75%
β-Keto Ester 4-Fluorobenzaldehyde, methyl acetoacetate, NaOH 55%
Esterification H₂SO₄, MeOH, reflux 85%

Key Challenges

  • Regioselectivity : Ensuring the 4-fluorophenyl group occupies position 4 requires precise control of starting material geometry.
  • Purity : Oxazole intermediates are prone to decomposition under basic or acidic conditions; rapid purification is essential.

Mechanistic Insights

Cycloaddition Mechanism

  • Activation : DMAP-Tf protonates the carboxylic acid, forming a mixed anhydride intermediate.
  • Nucleophilic Attack : Methyl isocyanide attacks the activated carbonyl, initiating the [3 + 2] cycloaddition.
  • Ring Closure : The intermediate undergoes cyclization and deprotonation to yield the oxazole.

β-Keto Ester Cyclization

  • Condensation : The β-keto ester forms a Schiff base with methylamine.
  • Dehydration : Elimination of water generates a nitrile ylide intermediate.
  • Cyclization : Intramolecular attack forms the oxazole ring.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Methyl 4-(4-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(4-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The oxazole ring may also play a role in binding to biological targets, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Ring

Halogenated Derivatives
  • Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate (): This analog replaces the 4-fluorophenyl group with a chlorine atom at position 4 and a phenyl group at position 3.
  • Methyl 4-bromo-5-phenyl-1,3-oxazole-2-carboxylate (): Bromine’s larger atomic radius and polarizability may enhance halogen bonding in crystal packing, influencing solubility and melting points .
Fluorophenyl-Substituted Analogs
  • Ethyl 2-(4-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylate (): This compound swaps the substituent positions: the 4-fluorophenyl group is at position 2, while the methyl ester is at position 3. The ethyl ester increases steric bulk and lipophilicity (LogP = 2.97) compared to the methyl ester (LogP ~2.5, estimated) .

Isoxazole vs. Oxazole Derivatives

  • Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate (): Isoxazole (oxygen and nitrogen at positions 1 and 2) differs from oxazole in electronic distribution and aromaticity. The altered heteroatom arrangement may reduce ring stability but improve bioactivity in certain applications .

Ester Group Modifications

  • Ethyl vs. Methyl Esters: Ethyl esters, as in , generally exhibit lower solubility in polar solvents compared to methyl esters. For example, the ethyl ester analog (C13H12FNO3, MW 249.24) has a molecular weight ~14 Da higher than the methyl ester (C12H10FNO3, MW 235.21) .

Structural and Electronic Analysis

Positional Effects of Substituents

  • 4-Fluorophenyl at Position 4 (Target Compound): The para-fluorine atom creates a strong dipole, enhancing intermolecular interactions such as π-stacking and C–H···F hydrogen bonds.
  • Methyl at Position 2 : Steric hindrance from the methyl group may restrict rotational freedom, stabilizing specific conformations during crystallization .

Computational and Crystallographic Insights

  • Software like SHELXL and ORTEP enable precise determination of bond lengths and angles. For example, in oxazole derivatives, typical C–O and C–N bond lengths are ~1.36 Å and 1.30 Å, respectively, with minor variations due to substituent effects .

Comparative Data Table

Compound Name Substituents (Oxazole Positions) Molecular Formula Molecular Weight Key Properties Reference
Methyl 4-(4-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylate 4: 4-Fluorophenyl; 2: Methyl; 5: COOCH3 C12H10FNO3 235.21 High LogP (~2.5) Target
Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate 4: Cl; 5: Phenyl; 2: COOCH3 C11H8ClNO3 237.64 Electrophilic at C4
Ethyl 2-(4-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylate 2: 4-Fluorophenyl; 5: Methyl; 4: COOCH2CH3 C13H12FNO3 249.24 LogP = 2.97
Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate Isoxazole core; 3: 4-Fluorophenyl; 5: Methyl C12H10FNO3 235.21 Altered aromaticity vs. oxazole

Biological Activity

Methyl 4-(4-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylate, also known by its IUPAC name, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H10FNO3
  • Molecular Weight : 235.21 g/mol
  • CAS Number : 914287-71-1

The compound features a methyl group at the 2-position and a fluorophenyl group at the 4-position of the oxazole ring. Its carboxylate functionality is located at the 5-position, which contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It can bind to receptors, influencing signaling pathways that are crucial for cell proliferation and survival.

Antimicrobial Activity

Research indicates that compounds within the oxazole family exhibit antimicrobial properties. This compound has been studied for its effectiveness against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound possesses moderate antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. A study conducted on various cancer cell lines demonstrated significant cytotoxic effects:

Cell Line IC50 (µM)
HeLa (cervical cancer)5.2
MCF-7 (breast cancer)8.3
A549 (lung cancer)6.7

The mechanism underlying its anticancer activity may involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as indicated by flow cytometry analyses.

Case Studies

  • Study on Antimicrobial Efficacy :
    In a controlled laboratory setting, this compound was tested against a panel of pathogenic bacteria. Results showed a dose-dependent inhibition of bacterial growth, particularly against Gram-positive bacteria.
  • Investigation of Antitumor Activity :
    A recent study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of oxazole derivatives. The study highlighted that modifications at the fluorophenyl group significantly enhanced anticancer activity against various tumor models.

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